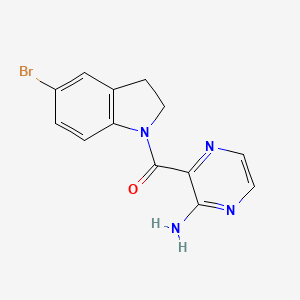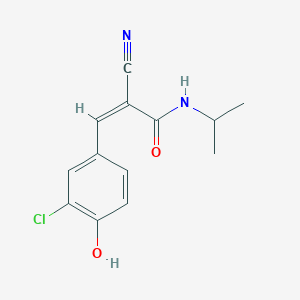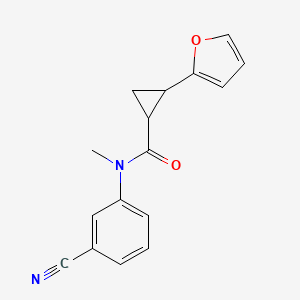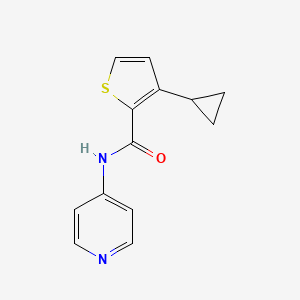
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one (CTP) is a compound that has gained significant attention in recent years due to its potential applications in various scientific fields. CTP is a heterocyclic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The exact mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, among others. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects. In vitro studies have shown that 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in animal studies. However, one limitation of using 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one is its relatively high cost compared to other compounds that have similar effects on the body.
未来方向
There are several future directions for research on 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one and its interactions with various receptors and enzymes in the body.
合成方法
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one can be synthesized using various methods, including the reaction of 3-cyclopropylthiophene-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer. In pharmacology, 4-(3-Cyclopropylthiophene-2-carbonyl)piperazin-2-one has been investigated for its interactions with various receptors and enzymes in the body.
属性
IUPAC Name |
4-(3-cyclopropylthiophene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-10-7-14(5-4-13-10)12(16)11-9(3-6-17-11)8-1-2-8/h3,6,8H,1-2,4-5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIAPZRFHVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-fluorophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531773.png)

![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)
![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)

![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)


![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
